Cas no 22524-25-0 (5-Hexen-1-one, 1-phenyl-)

5-Hexen-1-one, 1-phenyl- 化学的及び物理的性質
名前と識別子
-
- 5-Hexen-1-one, 1-phenyl-
- 1-phenyl-hex-5-en-1-one
- MFCD20354278
- 22524-25-0
- A934050
- 1-phenyl-5-hexene1-one
- CS-0216242
- AKOS013636181
- 1-phenylhex-5-en-1-one
- Z1219747350
- EN300-370928
- 1-phenyl-5-hexen-1-one
- SCHEMBL2745649
- AS-44102
-
- インチ: InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9H,1,3,5,10H2
- InChIKey: FNMHKQVEFZLMQD-UHFFFAOYSA-N
- ほほえんだ: C=CCCCC(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 174.10452
- どういたいしつりょう: 174.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
5-Hexen-1-one, 1-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370928-0.5g |
1-phenylhex-5-en-1-one |
22524-25-0 | 95.0% | 0.5g |
$528.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286912-1g |
1-Phenylhex-5-en-1-one |
22524-25-0 | 95% | 1g |
¥18273 | 2023-04-14 | |
Enamine | EN300-370928-0.05g |
1-phenylhex-5-en-1-one |
22524-25-0 | 95.0% | 0.05g |
$157.0 | 2025-03-21 | |
Enamine | EN300-370928-2.5g |
1-phenylhex-5-en-1-one |
22524-25-0 | 95.0% | 2.5g |
$1423.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286912-100mg |
1-Phenylhex-5-en-1-one |
22524-25-0 | 95% | 100mg |
¥6339 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286912-2.5g |
1-Phenylhex-5-en-1-one |
22524-25-0 | 95% | 2.5g |
¥33293 | 2023-04-14 | |
A2B Chem LLC | AW31429-100mg |
1-phenylhex-5-en-1-one |
22524-25-0 | 95% | 100mg |
$283.00 | 2024-04-20 | |
1PlusChem | 1P01BUED-1g |
1-phenylhex-5-en-1-one |
22524-25-0 | 95% | 1g |
$788.00 | 2025-03-19 | |
1PlusChem | 1P01BUED-50mg |
1-phenylhex-5-en-1-one |
22524-25-0 | 95% | 50mg |
$210.00 | 2025-03-19 | |
1PlusChem | 1P01BUED-500mg |
1-phenylhex-5-en-1-one |
22524-25-0 | 95% | 500mg |
$622.00 | 2025-03-19 |
5-Hexen-1-one, 1-phenyl- 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
5-Hexen-1-one, 1-phenyl-に関する追加情報
Chemical Profile of 5-Hexen-1-one, 1-phenyl- (CAS No. 22524-25-0)
5-Hexen-1-one, 1-phenyl-, identified by its Chemical Abstracts Service registry number CAS No. 22524-25-0, is a significant organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its hexenone core and phenyl substituent, exhibits unique structural and functional properties that make it a valuable candidate for various applications in synthetic chemistry, drug discovery, and material science. The compound’s molecular structure, consisting of a conjugated system with a phenyl group attached to a five-carbon chain terminated by a ketone group, contributes to its reactivity and potential utility in designing novel bioactive molecules.
The synthesis of 5-Hexen-1-one, 1-phenyl- typically involves multi-step organic reactions, often starting from readily available precursors such as cinnamyl derivatives or phenyl-substituted aldehydes. Advanced catalytic methods, including transition metal-catalyzed cross-coupling reactions and oxidation processes, have been employed to achieve high yields and purity. Recent advancements in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste and reducing energy consumption. These innovations align with the broader industry trend toward environmentally conscious chemical synthesis.
In the realm of pharmaceutical research, 5-Hexen-1-one, 1-phenyl- has been explored for its potential biological activities. The presence of both the hexenone and phenyl moieties suggests that this compound may interact with biological targets in diverse ways. Preliminary studies have indicated that derivatives of this molecule could exhibit properties such as anti-inflammatory, antioxidant, or even anticancer effects. The conjugated system in the hexenone portion can participate in π-stacking interactions with biological molecules, while the phenyl group offers opportunities for further functionalization to enhance binding affinity.
One of the most intriguing aspects of 5-Hexen-1-one, 1-phenyl- is its role as a building block in medicinal chemistry. Researchers have utilized this compound to construct more complex scaffolds by incorporating additional functional groups or through derivatization reactions. For instance, the ketone group can be reduced to an alcohol or further oxidized to an aldehyde or carboxylic acid, expanding the chemical space available for drug design. Additionally, the phenyl ring can be modified through halogenation, nitration, or sulfonation to introduce specific electronic or steric properties that influence biological activity.
The application of 5-Hexen-1-one, 1-phenyl- extends beyond pharmaceuticals into materials science and agrochemicals. In materials science, this compound has been investigated for its potential use in organic electronics due to its ability to form stable π-conjugated systems. Such systems are crucial for applications like organic light-emitting diodes (OLEDs) and photovoltaic cells. Moreover, the unique aromatic and aliphatic characteristics of 5-Hexen-1-one, 1-phenyl- make it a candidate for developing novel polymers with tailored properties.
In agrochemical research, derivatives of this molecule have been explored for their herbicidal or pesticidal properties. The structural features that contribute to its reactivity in pharmaceutical contexts may also play a role in disrupting metabolic pathways in pests or weeds. However, further research is needed to fully understand the environmental impact and efficacy of these applications before they can be commercialized.
Recent studies on 5-Hexen-1-one, 1-phenyl- have highlighted its potential as an intermediate in the synthesis of more complex natural products. By leveraging biocatalytic approaches such as enzymatic oxidation or reduction, researchers have been able to generate enantiomerically pure forms of this compound. This advancement is particularly significant because enantiopure compounds often exhibit improved pharmacological profiles compared to their racemic counterparts. Such findings underscore the importance of 5-Hexen-1-one, 1-phenyl-* in advancing both synthetic methodologies and drug development strategies.
The future direction of research on 5-Hexen-1-one, 1-phenyl-* is likely to focus on expanding its utility through innovative synthetic techniques and exploring new biological applications. Collaborative efforts between chemists and biologists will be essential in unlocking the full potential of this versatile molecule. As computational methods improve, virtual screening approaches will likely be employed to identify new derivatives with enhanced biological activity.
In conclusion,5-Hexen-1-one, 1-ph*eny-* (CAS No.*22524*-25*0*) represents a fascinating compound with broad applications across multiple scientific disciplines.* Its unique structural features,* coupled with recent advancements in synthetic chemistry,* position it as a valuable tool for researchers aiming to develop new drugs,* materials,* and agrochemicals.* Continued exploration* into its properties*and potential*will undoubtedly lead*to exciting discoveries*in the years ahead.*
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